tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate
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Overview
Description
tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate is a chemical compound with the molecular formula C13H26N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a tert-butyl group, a methylamino group, and a cyclohexylcarbamate moiety.
Scientific Research Applications
tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-(methylamino)cyclohexanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl methyl(4-(methylamino)cyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-aminocyclohexyl)carbamate: This compound has a similar structure but lacks the methylamino group.
tert-Butyl (4-hydroxycyclohexyl)carbamate: This compound has a hydroxyl group instead of the methylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-10(14-4)7-9-11/h10-11,14H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMOYRSKKQIHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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